molecular formula C7H5NO3 B098016 2,3,4-Trihydroxybenzonitrile CAS No. 15258-56-7

2,3,4-Trihydroxybenzonitrile

Cat. No.: B098016
CAS No.: 15258-56-7
M. Wt: 151.12 g/mol
InChI Key: GPXIMVVEQNCDGW-UHFFFAOYSA-N
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Description

2,3,4-Trihydroxybenzonitrile is an organic compound with the molecular formula C7H5NO3 It is characterized by the presence of three hydroxyl groups attached to a benzene ring, along with a nitrile group

Scientific Research Applications

2,3,4-Trihydroxybenzonitrile has several scientific research applications:

Safety and Hazards

The safety data sheet for a similar compound, benzonitrile, indicates that it is a combustible liquid and is harmful if swallowed or in contact with skin . It is recommended to wear protective gloves, eye protection, and face protection when handling this compound .

Future Directions

The synthesis and investigation of 2,3,4-Trihydroxybenzonitrile-based liquid crystalline trimers represent a step forward towards the design and synthesis of single component room temperature nematic materials with unique properties for potential applications . These materials provide access to unique low molar mass nematics capable of forming freely suspended fibers .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4-Trihydroxybenzonitrile typically involves the hydroxylation of benzonitrile derivatives. One common method includes the use of gallic acid as a starting material, which undergoes decarboxylation to form pyrogallol. Pyrogallol is then subjected to nitrile formation reactions to yield this compound .

Industrial Production Methods: Industrial production of this compound can be achieved through the extraction of tannin structures from natural sources such as amur maple leaves. The extracted tannins are hydrolyzed to produce gallic acid, which is then decarboxylated to form pyrogallol. The final step involves the hydroxylation of pyrogallol to produce this compound .

Chemical Reactions Analysis

Types of Reactions: 2,3,4-Trihydroxybenzonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products:

    Oxidation: Quinones.

    Reduction: Amines.

    Substitution: Ethers and esters.

Mechanism of Action

The mechanism of action of 2,3,4-Trihydroxybenzonitrile involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The nitrile group can also participate in interactions with nucleophiles, leading to various biochemical effects .

Comparison with Similar Compounds

  • 2,3,4-Trihydroxybenzaldehyde
  • 2,3,4-Trihydroxybenzoic acid
  • 2,3,4-Trihydroxybenzophenone

Comparison: 2,3,4-Trihydroxybenzonitrile is unique due to the presence of the nitrile group, which imparts different reactivity compared to similar compounds like 2,3,4-Trihydroxybenzaldehyde and 2,3,4-Trihydroxybenzoic acid. The nitrile group allows for additional reactions such as reduction to amines, which are not possible with the aldehyde or carboxylic acid derivatives .

Properties

IUPAC Name

2,3,4-trihydroxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO3/c8-3-4-1-2-5(9)7(11)6(4)10/h1-2,9-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPXIMVVEQNCDGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C#N)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20548292
Record name 2,3,4-Trihydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20548292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15258-56-7
Record name 2,3,4-Trihydroxybenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15258-56-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,4-Trihydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20548292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Eighteen and five tenths grams of 2,3,4-trihydroxybenzamide were refluxed with 20 ml. of phosphorusoxychloride and 100 ml. of ethyl acetate for 2.5 hours. The volatile constituents were removed in vacuo and the residue poured into 150 ml. of an ice-water mixture. The resulting suspension was heated to 95° C. and then filtered through activated carbon. The filtrate was concentrated to about 50 ml. whereupon 2,3,4-trihydroxybenzonitrile precipitated and was collected by filtration. 2,3,4-Trihydroxybenzonitrile monohydrate thus prepared melted at 172° C. after recrystallization from a methanol-benzene solvent mixture; yield=57%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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